Product packaging for Quinolin-8-yl 2,3,3-trichloroprop-2-enoate(Cat. No.:CAS No. 654646-35-2)

Quinolin-8-yl 2,3,3-trichloroprop-2-enoate

Cat. No.: B12531617
CAS No.: 654646-35-2
M. Wt: 302.5 g/mol
InChI Key: AVKBSDQYTGKGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is a synthetic intermediate designed for research and development applications. This compound features a 2,3,3-trichloroacrylate group esterified to a quinolin-8-ol scaffold, a structure recognized as a privileged motif in medicinal chemistry . The 8-hydroxyquinoline (8-HQ) core is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects, making it a valuable building block for constructing pharmacologically active molecules . The highly electrophilic polyhalogenated alkene moiety is predicted to make this compound a versatile synthetic intermediate. Analogous trichloro structures are documented to undergo reactions with various N-, O-, and S-nucleophiles, facilitating the synthesis of complex heterocyclic systems with potential bioactivity . Researchers can explore its utility in developing novel compounds for various investigative purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl3NO2 B12531617 Quinolin-8-yl 2,3,3-trichloroprop-2-enoate CAS No. 654646-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654646-35-2

Molecular Formula

C12H6Cl3NO2

Molecular Weight

302.5 g/mol

IUPAC Name

quinolin-8-yl 2,3,3-trichloroprop-2-enoate

InChI

InChI=1S/C12H6Cl3NO2/c13-9(11(14)15)12(17)18-8-5-1-3-7-4-2-6-16-10(7)8/h1-6H

InChI Key

AVKBSDQYTGKGOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C(=C(Cl)Cl)Cl)N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Quinolin 8 Yl 2,3,3 Trichloroprop 2 Enoate

Precursor Synthesis and Derivatization Strategies

The construction of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is predicated on the successful synthesis of its constituent parts. This section explores the synthetic routes to the Quinolin-8-ol core and the 2,3,3-trichloroprop-2-enoic acid side chain.

Synthesis of the Quinolin-8-ol Precursor and its Functionalization

Quinolin-8-ol, also known as 8-hydroxyquinoline (B1678124) or oxine, is a fundamental heterocyclic scaffold. iosrjournals.org Its synthesis is most commonly achieved through the Skraup or a modified Skraup reaction. rroij.comgoogle.com

The Skraup synthesis involves the reaction of o-aminophenol with glycerol (B35011) in the presence of concentrated sulfuric acid and an oxidizing agent, such as o-nitrophenol. google.compatsnap.com The reaction proceeds through several stages:

Dehydration of glycerol by sulfuric acid to form acrolein. patsnap.com

Michael addition of o-aminophenol to acrolein.

Cyclization and subsequent oxidation to yield the aromatic quinoline (B57606) ring system. patsnap.com

A patented industrial method describes mixing o-aminophenol and o-nitrophenol, followed by the dropwise addition of sulfuric acid and then glycerol. This one-pot method is reported to reduce side reactions and improve the product conversion rate to 96% and the yield to 91%. patsnap.com The reaction is typically heated to around 140-160°C. patsnap.com

ReactantsReagents/ConditionsYieldReference
o-Aminophenol, o-Nitrophenol, GlycerolConcentrated H₂SO₄, 140-160°C91% patsnap.com
Quinoline50% Oleum, 140°C, 2 hrs; then NaOH fusion, 300-315°C84.14% (as copper salt) oup.com

This table presents selected reported yields for the synthesis of Quinolin-8-ol via different routes.

Functionalization of the Quinolin-8-ol ring is also well-documented. For instance, electrophilic substitution reactions such as halogenation can be performed. Chlorination with chlorine in chloroform (B151607) in the presence of iodine yields 5,7-dichloro-8-hydroxyquinoline. google.com Friedel-Crafts acetylation using acetyl chloride and a Lewis acid catalyst can introduce an acetyl group, typically at the C-5 position. researchgate.net These derivatization strategies allow for the synthesis of a wide array of substituted quinolin-8-ol analogues. tandfonline.comnih.gov

Synthesis of the 2,3,3-Trichloroprop-2-enoic Acid Moiety and its Derivatives

2,3,3-Trichloroprop-2-enoic acid, also known as trichloroacrylic acid, is the second key component. nih.govchemscene.com The synthesis of this halogenated acrylic acid derivative is less commonly described in general literature but can be inferred from related preparations. specialchem.com A primary industrial route to similar compounds like trichloroacetic acid involves the direct chlorination of acetic acid or chloroacetic acid at high temperatures (140-160°C), sometimes with a catalyst like calcium hypochlorite (B82951) or heavy metal salts. chemicalbook.com

While specific high-yield syntheses for 2,3,3-trichloroprop-2-enoic acid are not widely published in the reviewed literature, its structure suggests a synthesis starting from a three-carbon precursor followed by exhaustive chlorination and subsequent functional group manipulation.

For the purpose of esterification, 2,3,3-trichloroprop-2-enoic acid can be converted to a more reactive derivative, such as its acyl chloride (2,3,3-trichloroprop-2-enoyl chloride). This is a standard procedure accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Esterification Reactions for Constructing the this compound Linkage

The final step in the synthesis is the formation of the ester bond between the hydroxyl group of Quinolin-8-ol and the carboxyl group of 2,3,3-trichloroprop-2-enoic acid. evitachem.com Several methods are available for this transformation, ranging from direct acid-catalyzed reactions to the use of sophisticated coupling agents.

Direct Esterification Approaches and Catalyst Evaluation

Direct esterification, often referred to as Fischer esterification, involves reacting the alcohol (Quinolin-8-ol) and the carboxylic acid in the presence of a strong acid catalyst. However, this method is an equilibrium process and often requires harsh conditions, such as high temperatures and the removal of water to drive the reaction to completion. tcichemicals.com

For a phenolic hydroxyl group like that in Quinolin-8-ol, direct esterification can be challenging. Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have been developed as catalysts for esterification reactions. atlantis-press.com For example, an ionic liquid with the hydrogen sulfate (B86663) (HSO₄⁻) anion showed the best catalytic performance for the esterification of n-hexylic acid, achieving a conversion yield of 91.4%. atlantis-press.com While not specific to 2,3,3-trichloroprop-2-enoic acid, this suggests that tailored acidic catalysts can be effective.

A more common approach for esterifying phenols is to use the more reactive acid chloride derivative. The reaction of Quinolin-8-ol with 2,3,3-trichloroprop-2-enoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) would likely proceed under milder conditions to afford the desired ester.

Alternative Coupling Reagent Systems for High-Yield Synthesis

To overcome the limitations of direct esterification, a variety of coupling reagents have been developed to activate the carboxylic acid, enabling the reaction to proceed under mild conditions with high yields. tcichemicals.com

Carbodiimide-based Coupling: The Steglich esterification is a widely used method that employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as the coupling agent. wikipedia.orgfiveable.meorganic-chemistry.org The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com This method is known for its mild reaction conditions (often at room temperature) and its ability to esterify sterically hindered or sensitive substrates. wikipedia.orgorganic-chemistry.org The use of EDC is particularly advantageous as the urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net

Coupling Reagent SystemKey FeaturesReference
DCC/DMAP (Steglich)Mild conditions, good for sensitive substrates. wikipedia.org
EDC/DMAPWater-soluble urea byproduct simplifies purification. fiveable.meresearchgate.net
TBTU/TATU/COMUFast reactions at room temperature for phenols. organic-chemistry.org
2-methyl-6-nitrobenzoic anhydride (B1165640) (Shiina Esterification)High yields at room temperature, minimizes byproducts. tcichemicals.com

This table summarizes various coupling reagent systems suitable for the esterification of phenols like Quinolin-8-ol.

Other Advanced Coupling Reagents:

Peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, or COMU are highly effective for preparing esters from phenols at room temperature in the presence of an organic base. organic-chemistry.org

The Shiina esterification, which uses 2-methyl-6-nitrobenzoic anhydride as a condensing reagent with a catalytic amount of DMAP, is another powerful method that provides high yields of esters under mild conditions. tcichemicals.com

Mechanistic Investigations of Ester Bond Formation

The mechanism of esterification varies significantly with the chosen method.

In the case of Steglich esterification , the reaction proceeds as follows:

The carboxylic acid adds to the DCC (or EDC), forming a highly reactive O-acylisourea intermediate. organic-chemistry.org

This intermediate is susceptible to nucleophilic attack. While the alcohol (Quinolin-8-ol) can react directly, a much faster pathway involves the catalyst, DMAP. organic-chemistry.org

DMAP, being a superior nucleophile, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate (an "active ester"). fiveable.meorganic-chemistry.org

This activated intermediate is then readily attacked by the hydroxyl group of Quinolin-8-ol to form the final ester, regenerating the DMAP catalyst. organic-chemistry.org

The DCC is consumed in the reaction, forming a stable urea byproduct (dicyclohexylurea, DCU), which is typically insoluble in common organic solvents and can be removed by filtration. wikipedia.org

The role of DMAP is crucial as it not only accelerates the reaction but also suppresses a common side reaction—the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol. wikipedia.orgorganic-chemistry.org

For reactions involving an acid chloride , the mechanism is a straightforward nucleophilic acyl substitution. The lone pair on the phenolic oxygen of Quinolin-8-ol attacks the electrophilic carbonyl carbon of the acid chloride. A base is typically used to neutralize the HCl generated during the reaction, driving it to completion.

Understanding these mechanistic pathways is essential for optimizing reaction conditions, such as solvent choice, temperature, and stoichiometry, to achieve the highest possible yield and purity of this compound.

Optimization of Reaction Parameters and Scalability Considerations

The synthesis of this compound, which is typically achieved through the esterification of 8-hydroxyquinoline with a derivative of 2,3,3-trichloroprop-2-enoic acid, is highly dependent on the reaction conditions. evitachem.com Optimizing these parameters is crucial for transitioning from laboratory-scale synthesis to larger-scale production efficiently and cost-effectively.

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are fundamental parameters that can significantly influence reaction rate, yield, and the formation of byproducts. In syntheses involving the quinoline core, a variety of solvents have been utilized, each with specific applications. For instance, acetonitrile (B52724) is often used as a solvent for reactions at reflux temperature, while other syntheses may employ alcohols like ethanol (B145695) or methanol (B129727). researchgate.netmdpi.com In some cases, a change of solvent from a preferred medium like chloroform to others such as dichloromethane (B109758) (CH2Cl2), dimethyl sulfoxide (B87167) (DMSO), or methanol has been shown to decrease reaction yields significantly. mdpi.com

Temperature is another critical factor. While some related reactions proceed at room temperature, many require heating to achieve a reasonable reaction rate and yield. researchgate.netnih.gov For example, certain copper-catalyzed reactions for quinoline synthesis show minimal conversion at room temperature, necessitating heating to 84°C. nih.gov Conversely, specific coupling reactions are initiated at 0°C before being allowed to warm to room temperature to control the reaction kinetics and minimize side reactions. nih.gov The optimal temperature is therefore a balance between achieving a sufficient reaction rate and maintaining the stability of reactants and products.

The table below summarizes solvent and temperature conditions used in analogous or related quinoline derivative syntheses, highlighting the impact on reaction outcomes.

Reaction Type Solvent Temperature Observation Reference
Friedländer SynthesisAcetonitrileRefluxGood yields of quinoline derivatives. researchgate.net
Benzo[h]quinoline (B1196314) FormationChloroform (CHCl₃)Not SpecifiedYields up to 87%. mdpi.com
Benzo[h]quinoline FormationCH₂Cl₂, DMSO, MeOHNot SpecifiedYields decreased to 9-55%. mdpi.com
Furo[3,2-c]quinolone Synthesis1,2-DCE84 °CReaction proceeds efficiently at elevated temperature. nih.gov
Amide CouplingDry DMF0 °C to RTControlled reaction for high-purity product. nih.gov

Catalyst Loading and Co-Catalyst Synergy

Catalysis is central to the modern synthesis of quinoline derivatives. The choice of catalyst, its loading percentage, and the presence of co-catalysts can dramatically alter the efficiency and selectivity of the reaction. For the formation of the quinoline ring, various catalysts have been explored, including Lewis acids like Yb(OTf)₃ and metal catalysts such as those based on copper and palladium. nih.govnih.govmdpi.com For example, in certain cyclization reactions, CuOTf was identified as a highly effective catalyst, whereas other Lewis acids failed to promote the transformation. nih.gov Catalyst loading is also a key variable, with concentrations around 10 mol% often providing a good balance between reaction speed and cost. researchgate.net

In the context of the final esterification step to produce this compound, coupling agents are frequently employed. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are used to activate the carboxylic acid, often in synergy with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) to neutralize the acid formed during the reaction. nih.gov The synergy between the coupling agent and the base is crucial for achieving high yields in amide and ester bond formation. Similarly, simple inorganic bases like anhydrous potassium carbonate (K₂CO₃) are used in conjunction with a solvent like dry acetone (B3395972) to facilitate the reaction between 8-hydroxyquinoline and an acyl halide or equivalent. iosrjournals.org

The following table details various catalytic systems used in the synthesis of related quinoline compounds.

Catalyst System Co-Catalyst/Base Catalyst Loading Application Reference
Chloramine-TNone1 mmol per mmol reactantSynthesis of substituted quinolines. researchgate.net
CuOTfNone0.05 mmol per 0.5 mmol reactantSynthesis of furo[3,2-c]quinolones. nih.gov
pTsOH·H₂ONone0.05 mmol per 0.5 mmol reactantSynthesis of pyrano[3,2-c]quinolones. nih.gov
TBTUDIPEAStoichiometricAmide bond formation with 8-aminoquinoline (B160924). nih.gov
Anhydrous K₂CO₃None2 eq.Ester formation with 8-hydroxyquinoline. iosrjournals.org

Process Efficiency and Purity Assessment

Assessing the purity of the synthesized this compound is critical. The standard protocol involves monitoring the reaction's progress using Thin-Layer Chromatography (TLC). researchgate.net Upon completion, the crude product is typically subjected to purification, most commonly through silica (B1680970) gel column chromatography. nih.govnih.gov The final confirmation of the structure and assessment of its purity are achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). iosrjournals.org

Exploration of Stereoselective Synthetic Pathways

The structure of this compound contains a carbon-carbon double bond within the 2,3,3-trichloroprop-2-enoate moiety. This feature introduces the possibility of E/Z stereoisomerism. The spatial arrangement of the substituents around this double bond could potentially influence the molecule's biological activity and physical properties. Therefore, the development of stereoselective synthetic pathways that can control this geometry is a significant area of research.

While specific studies on the stereoselective synthesis of this compound are not widely documented, principles from related fields can be applied. For instance, certain complex syntheses involving quinoline derivatives have demonstrated high levels of stereoselectivity. One study reported a regioselective and stereoselective acylnitroso-ene reaction to produce novel analogs of a natural product, highlighting that specific reactions can be controlled to yield a single stereoisomer. nih.gov

Furthermore, stereochemical considerations are important even when not directly related to a double bond. In the synthesis of a complex thiazolidinone derivative bearing a quinoline-8-amine unit, the formation of atropisomers was observed due to hindered rotation around the C-N bond. mdpi.com This indicates that the steric bulk of the quinoline system can have profound stereochemical implications.

Exploring stereoselective routes for this compound would likely involve the use of stereocontrolling reagents or catalysts during the formation of the trichloropropenoate double bond or its subsequent attachment to the 8-hydroxyquinoline scaffold. Such an approach would represent a sophisticated advancement in the synthesis of this compound, enabling a deeper investigation into the structure-activity relationships of its potential stereoisomers.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a primary tool for identifying the functional groups present in the molecule. The analysis of vibrational spectra of quinoline (B57606) derivatives, supported by theoretical calculations, allows for the unambiguous characterization of their main vibrational bands. researchgate.net

The FT-IR spectrum of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is expected to display a series of characteristic absorption bands. A strong band anticipated in the region of 1740-1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. The presence of the trichlorinated alkene is marked by a C=C stretching vibration, which is expected to appear around 1630-1610 cm⁻¹. The C-Cl stretching vibrations from the three chlorine atoms would likely produce strong bands in the 850-550 cm⁻¹ region.

The quinoline ring system gives rise to a complex but well-defined set of vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. mdpi.com The characteristic C=C and C=N stretching vibrations within the quinoline ring are expected to appear in the 1620-1430 cm⁻¹ region. mdpi.comnih.gov The C-O stretching vibration of the ester linkage is anticipated around 1250-1150 cm⁻¹. mdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Ester C=OStretching1740-1720
Alkene C=CStretching1630-1610
Aromatic C=C, C=NStretching1620-1430
Ester C-OStretching1250-1150
C-ClStretching850-550

Note: These are predicted values based on typical ranges for the specified functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemical Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is expected to show a set of signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the six protons of the quinoline ring. The specific chemical shifts and coupling patterns (doublets, triplets, and doublets of doublets) would allow for the assignment of each proton. The proton on the carbon adjacent to the nitrogen (C2) is typically the most deshielded.

The ¹³C NMR spectrum would display 12 distinct signals. Nine signals would correspond to the carbons of the quinoline ring, with chemical shifts influenced by the nitrogen atom and the ester substituent. The remaining three carbons belong to the 2,3,3-trichloroprop-2-enoate moiety: the carbonyl carbon (δ ~160-165 ppm), and the two sp² carbons of the double bond (δ ~125-135 ppm), whose exact shifts are influenced by the attached chlorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

MoietyAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
QuinolineH2~8.9 (dd)~150
H3~7.5 (dd)~122
H4~8.2 (dd)~136
H5~7.6 (t)~129
H6~7.5 (d)~126
H7~7.8 (d)~118
C8a-~140
C4a-~148
C8-~141
TrichloropropenoateC=O-~162
=C(Cl)--~128
=C(Cl)₂-~130

Note: These are estimated values. dd = doublet of doublets, t = triplet, d = doublet. Actual values require experimental measurement.

To confirm the assignments made from 1D NMR and establish the full molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons around the quinoline ring, for instance, showing a correlation between H2 and H3, H3 and H4, and between H5, H6, and H7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal of the quinoline ring to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include a signal between the quinoline protons (e.g., H7) and the ester carbonyl carbon, and between the carbonyl carbon and the protons of the quinoline ring, confirming the ester linkage at the C8 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It would be valuable for determining the preferred conformation around the ester linkage, for example, by observing spatial proximity between the C7 proton of the quinoline ring and the vinylic components of the side chain.

The bond between the quinoline ring and the ester oxygen (C8-O) may exhibit restricted rotation. At low temperatures, this could lead to the observation of distinct conformers (rotamers) on the NMR timescale. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, could be used to probe this phenomenon. As the temperature is increased, the rate of rotation would increase, leading to the broadening and eventual coalescence of the signals for the two rotamers into a single time-averaged signal. Analysis of these spectral changes would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. nih.govrsc.orgresearchwithrutgers.com For this compound (C₁₂H₆Cl₃NO₂), HRMS would verify the molecular formula by matching the measured mass to the calculated exact mass.

The presence of three chlorine atoms gives rise to a highly characteristic isotopic pattern for the molecular ion peak cluster due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). libretexts.orglibretexts.org This would result in a series of peaks:

[M]⁺: Contains three ³⁵Cl atoms.

[M+2]⁺: Contains two ³⁵Cl atoms and one ³⁷Cl atom.

[M+4]⁺: Contains one ³⁵Cl atom and two ³⁷Cl atoms.

[M+6]⁺: Contains three ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 100:98:32:3.5, providing definitive evidence for the presence of three chlorine atoms in the molecule. libretexts.orglibretexts.org

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) would provide further structural confirmation. Plausible fragmentation pathways would include:

Cleavage of the ester bond to yield a quinolin-8-olate radical cation (m/z 144) and a 2,3,3-trichloroprop-2-enoyl cation.

Formation of a stable quinoline cation (m/z 129) through loss of the entire ester side chain.

Fragmentation of the trichloropropenoate moiety, such as the loss of chlorine atoms or a CO group.

Table 3: Predicted Key Fragments in the Mass Spectrum

m/z (for ³⁵Cl)Proposed Fragment Ion
315[C₁₂H₆³⁵Cl₃NO₂]⁺ (Molecular Ion, [M]⁺)
145[C₉H₇NO]⁺ (Quinolin-8-ol)
144[C₉H₆NO]⁺ (Quinolin-8-olate radical)
129[C₉H₇N]⁺ (Quinoline)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive and detailed three-dimensional structural information. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the molecule's conformation in the solid state.

Furthermore, the crystal structure analysis would illuminate the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. capes.gov.br Potential interactions for this compound include:

π-π Stacking: Face-to-face or offset stacking between the aromatic quinoline rings of adjacent molecules.

C-H···N/O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the quinoline nitrogen or ester oxygen atoms. capes.gov.br

Halogen Bonding: Interactions involving the electron-deficient region on the chlorine atoms (the σ-hole) and a nucleophilic site on a neighboring molecule, such as the nitrogen or oxygen atoms.

Chemical Reactivity and Transformation Studies of Quinolin 8 Yl 2,3,3 Trichloroprop 2 Enoate

Reactions at the Ester Linkage

The ester functional group in this molecule is particularly activated toward nucleophilic acyl substitution. This heightened reactivity stems from two key features: the powerful inductive and resonance electron-withdrawing effects of the trichloroprop-2-enoate portion, which renders the carbonyl carbon highly electrophilic, and the nature of the quinolin-8-olate anion as a stable leaving group.

The hydrolysis of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate to 2,3,3-trichloroprop-2-enoic acid and quinolin-8-ol can proceed under acidic, basic, or neutral conditions, with the rate being significantly influenced by the pH of the medium.

Basic Hydrolysis (Saponification): Under basic conditions, the reaction is an effectively irreversible process that proceeds via a bimolecular nucleophilic acyl substitution mechanism (BAc2). chemistnotes.com The hydroxide (B78521) ion, a potent nucleophile, directly attacks the highly electrophilic carbonyl carbon. This step is typically rate-determining and forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the stabilized quinolin-8-olate anion to form 2,3,3-trichloroprop-2-enoic acid, which is then immediately deprotonated by the base to yield the corresponding carboxylate salt. wikipedia.org The stability of the quinolin-8-olate leaving group accelerates this process relative to esters with less stable alkoxide leaving groups.

Acidic Hydrolysis: In an acidic medium, the hydrolysis mechanism is the reverse of a Fischer esterification and is also bimolecular (AAc2). wikipedia.orgyoutube.com The reaction commences with the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the activated carbonyl. youtube.com Following a series of proton transfers, the quinolin-8-ol moiety is eliminated as a neutral molecule, and deprotonation of the final intermediate yields the parent carboxylic acid. youtube.com The reaction is an equilibrium process, requiring an excess of water to be driven to completion. wikipedia.org

Neutral Hydrolysis: In neutral water, hydrolysis is considerably slower than under acidic or basic conditions. The reaction still follows a nucleophilic substitution pathway, but the nucleophile (water) is weaker, and the electrophile (the ester) is not activated by protonation, leading to a higher activation energy barrier.

Table 1: Predicted Relative Rates and Conditions for Hydrolysis

ConditionCatalyst/ReagentMechanismRelative RateProducts
BasicAqueous NaOHBAc2Very Fast2,3,3-Trichloroprop-2-enoate salt, Quinolin-8-ol
AcidicAqueous H₂SO₄, heatAAc2Fast2,3,3-Trichloroprop-2-enoic acid, Quinolin-8-ol
NeutralWater, heatNucleophilic Acyl SubstitutionSlow2,3,3-Trichloroprop-2-enoic acid, Quinolin-8-ol

Transesterification involves the substitution of the quinolin-8-ol portion of the ester with a different alcohol or phenol (B47542). This reaction can be catalyzed by either acid or base. Given the activated nature of the ester, these reactions are expected to proceed efficiently.

In a typical base-catalyzed process, an alkoxide (RO⁻) or phenoxide (ArO⁻) ion attacks the carbonyl carbon, leading to the formation of a new ester and the release of the quinolin-8-olate anion. In an acid-catalyzed reaction, the incoming alcohol or phenol acts as the nucleophile after the initial protonation of the carbonyl group. The choice of catalyst and reaction conditions can be tailored based on the stability and nucleophilicity of the incoming alcohol or phenol.

Table 2: Representative Transesterification Reactions

Nucleophile (Alcohol/Phenol)CatalystExpected Product
Methanol (B129727) (CH₃OH)H⁺ or CH₃O⁻Methyl 2,3,3-trichloroprop-2-enoate
tert-Butanol ((CH₃)₃COH)H⁺tert-Butyl 2,3,3-trichloroprop-2-enoate
Phenol (C₆H₅OH)H⁺ or C₆H₅O⁻Phenyl 2,3,3-trichloroprop-2-enoate
Ethylene Glycol (HOCH₂CH₂OH)H⁺Diester or monoester product

The reaction of this compound with primary or secondary amines, known as aminolysis, is generally a rapid and high-yield process for forming amides. Amines are typically more nucleophilic than alcohols, meaning these reactions often proceed without the need for a catalyst. The reaction follows the standard nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. libretexts.org A proton transfer is followed by the elimination of the stable quinolin-8-ol leaving group to yield the corresponding N-substituted 2,3,3-trichloroprop-2-enamide.

Table 3: Examples of Aminolysis Reactions

AmineProduct Amide
Ammonia (NH₃)2,3,3-Trichloroprop-2-enamide
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-2,3,3-trichloroprop-2-enamide
Aniline (C₆H₅NH₂)N-Phenyl-2,3,3-trichloroprop-2-enamide

Reactivity of the Trichloroprop-2-enoate Moiety

The trichloroprop-2-enoate portion of the molecule contains a carbon-carbon double bond that is highly substituted with electron-withdrawing chlorine atoms. This electronic structure profoundly influences its reactivity.

The vinylic chlorine atoms on the C=C double bond are susceptible to nucleophilic vinylic substitution. This reactivity is a consequence of the extreme electron-poor nature of the double bond, which can stabilize the negative charge in the intermediate of an addition-elimination mechanism. Strong nucleophiles can attack one of the vinylic carbons, leading to the displacement of a chloride ion. This allows for further functionalization of the molecule. evitachem.com The reaction pathway is distinct from nucleophilic aromatic substitution (SNAr) but shares the mechanistic theme of an initial nucleophilic attack followed by the loss of a leaving group. nih.gov

Electrophilic addition is a characteristic reaction of electron-rich alkenes, where the pi electrons of the double bond attack an electrophile. crunchchemistry.co.uklibretexts.orglibretexts.org However, in this compound, the C=C double bond is severely electron-deficient. The combined electron-withdrawing power of the three chlorine atoms and the ester carbonyl group drastically reduces the nucleophilicity of the pi bond.

Consequently, this molecule is not expected to undergo typical electrophilic addition reactions, such as the addition of hydrogen halides (HX) or halogens (X₂), under standard conditions. youtube.com The pi electrons are not available to attack electrophiles; instead, the system is primed for attack by nucleophiles. Any potential for electrophilic attack would require exceptionally powerful electrophiles and harsh reaction conditions, and such reactions are not characteristic of this class of compounds.

Radical Reactions Involving Chlorine Atoms

The vinylic chlorine atoms in the 2,3,3-trichloroprop-2-enoate portion of the molecule are potential sites for radical reactions. While specific studies on the radical chlorination of this compound are not extensively documented, the general principles of radical halogenation suggest that under appropriate conditions, such as exposure to UV light or radical initiators, these chlorine atoms could participate in substitution or addition reactions. The relative reactivity of the different chlorine atoms would depend on the stability of the resulting radical intermediates.

In analogous systems, free radical chlorination is known to be less selective than bromination. For instance, the free radical chlorination of 2,3-dimethylbutane (B166060) yields a mixture of products, demonstrating the lower selectivity of chlorine radicals. organic-chemistry.org This suggests that radical reactions involving the chlorine atoms of this compound could potentially lead to a variety of products.

Cycloaddition Reactions

The electron-deficient double bond in the 2,3,3-trichloroprop-2-enoate moiety makes this compound a potential dienophile in Diels-Alder reactions. libretexts.orgyoutube.commasterorganicchemistry.comnih.gov The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. libretexts.orgyoutube.commasterorganicchemistry.comnih.gov The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups, a condition met by the three chlorine atoms and the ester group in the title compound.

Theoretical studies on related systems, such as the hetero-Diels-Alder reactions between N-(2,2,2-trichloroethylidene)carboxamides and dicyclohexylcarbodiimide, indicate that such cycloadditions can proceed through a stepwise, zwitterionic mechanism rather than a concerted one. acs.org This suggests that the cycloaddition reactions of this compound may also follow a non-concerted pathway, influenced by polar interactions.

Cycloaddition Type Potential Reactant Expected Product Note
[4+2] Diels-AlderConjugated dienes (e.g., butadiene, cyclopentadiene)Substituted cyclohexene (B86901) derivativeThe electron-withdrawing nature of the trichloropropenoate moiety enhances its dienophilic character.
1,3-Dipolar Cycloaddition1,3-dipoles (e.g., azides, nitrile oxides)Five-membered heterocyclic ringThe polarized double bond can react with various 1,3-dipoles.

Reactivity of the Quinoline-8-yl System

The quinoline (B57606) ring is a versatile heterocyclic system that can undergo a variety of chemical transformations. The presence of the ester linkage at the 8-position influences the reactivity of the quinoline nucleus.

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the 8-acyloxy group is an ortho-, para-director. In the case of this compound, electrophilic attack is expected to occur preferentially at the 5- and 7-positions of the quinoline ring.

Studies on related 8-aminoquinoline (B160924) amides have shown that regioselective nitration can be achieved at the C5 position using iron(III) nitrate. nih.gov Furthermore, bis-nitration at the C5 and C7 positions can be accomplished using a copper(II) chloride catalyst. nih.gov These findings suggest that similar regioselective electrophilic substitutions could be possible for this compound under appropriate conditions.

Nucleophilic aromatic substitution on the quinoline ring is generally difficult unless activated by strongly electron-withdrawing groups or through the formation of an N-oxide. In a study of a related benzo[h]quinoline (B1196314) system, selective nucleophilic substitution of a sulfoxide (B87167) group was achieved with thiophenolates and morpholine, indicating that the quinoline system can be susceptible to nucleophilic attack under certain circumstances. researchgate.net

The ester group at the 8-position is not a strong activating group for nucleophilic aromatic substitution. However, reactions involving the displacement of other leaving groups on the quinoline ring, if present, could be explored.

The nitrogen atom in the quinoline ring is a nucleophilic center and can readily undergo reactions such as N-oxidation and quaternization.

N-oxidation: The oxidation of the quinoline nitrogen to an N-oxide can be achieved using various oxidizing agents. This transformation can alter the electronic properties of the quinoline ring, making it more susceptible to both electrophilic and nucleophilic attack.

Quaternization: The quinoline nitrogen can be alkylated to form a quaternary quinolinium salt. Studies on the quaternization of quinoline oligomers have shown that this reaction can be achieved using alkylating agents like benzyl (B1604629) halide, although steric hindrance can limit the degree of quaternization. nih.gov

Intermolecular and Intramolecular Reactivity Studies

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions. The 8-aminoquinoline moiety, a related structure, is a well-known directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at remote positions of the quinoline ring. researchgate.netnih.gov This suggests that the quinolin-8-yl group in the title compound could also direct such transformations.

Intramolecular Cyclization and Rearrangement Pathways

The chemical architecture of this compound, featuring a quinoline nucleus and a reactive trichloropropenoate moiety, presents the potential for several intramolecular cyclization and rearrangement reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, plausible pathways can be postulated based on the known reactivity of its constituent functional groups.

One potential transformation is an intramolecular electrophilic attack on the electron-rich quinoline ring. The electron-withdrawing nature of the three chlorine atoms on the prop-2-enoate group can polarize the double bond, rendering the C2 carbon susceptible to nucleophilic attack. However, an intramolecular reaction would require the quinoline ring to act as a nucleophile. While the quinoline ring system is aromatic, the nitrogen atom and the fused benzene ring can participate in electrophilic substitution reactions, typically at positions 5 and 7, or under certain conditions, at other positions. A plausible, albeit likely high-energy, pathway could involve the cyclization of the ester onto the quinoline ring, potentially catalyzed by a Lewis acid, to form a novel polycyclic system.

Another hypothetical pathway could involve a rearrangement of the trichloropropenoate group prior to or during cyclization. For instance, under thermal or photochemical conditions, rearrangements involving the chlorine atoms could occur, leading to different reactive intermediates that could then undergo cyclization.

It is important to note that the feasibility of these intramolecular transformations is highly dependent on reaction conditions such as temperature, solvent, and the presence of catalysts. The steric hindrance imposed by the perchloro-substituted alkene and the electronic properties of the quinoline ring would be significant factors in determining the course of any such reaction.

Complexation Behavior with Metal Ions for Coordination Chemistry

The quinolin-8-yl moiety of this compound is a well-established bidentate chelating ligand in coordination chemistry, owing to the presence of the nitrogen atom in the quinoline ring and the oxygen atom of the ester group. This arrangement is analogous to the parent compound, 8-hydroxyquinoline (B1678124) (oxine), which is renowned for its ability to form stable complexes with a wide array of metal ions. scirp.orgresearchgate.net

The nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group can coordinate to a metal ion to form a stable five-membered chelate ring. The coordination of metal ions by 8-hydroxyquinoline and its derivatives is a rapid process that can occur at room temperature. researchgate.net The stoichiometry of the resulting complexes is typically influenced by the charge and coordination number of the metal ion. For instance, with divalent metal ions (M²⁺), complexes with a 1:2 metal-to-ligand ratio (ML₂) are common, leading to octahedral or square planar geometries. scirp.orgresearchgate.net

Spectroscopic studies of metal complexes with 8-hydroxyquinoline derivatives consistently show a shift in the absorption bands upon complexation, which can be monitored using UV-Vis spectroscopy. scirp.orgresearchgate.net Infrared (IR) spectroscopy is also a crucial tool for characterizing these complexes, with notable shifts in the C=N and C-O stretching frequencies of the quinoline ring upon coordination to a metal ion.

While the ester group in this compound is expected to be less basic than the hydroxyl group of 8-hydroxyquinoline, the fundamental chelating ability of the N,O donor set is retained. The electronic effects of the 2,3,3-trichloroprop-2-enoate substituent may modulate the coordination properties, such as the stability constants of the resulting metal complexes. The electron-withdrawing nature of the trichloroalkenyl group could potentially reduce the electron density on the oxygen atom, thereby affecting the strength of the metal-oxygen bond.

The study of such metal complexes is significant due to their potential applications in various fields, including catalysis, materials science, and as precursors for novel materials.

Table of Metal Complexation Data with 8-Hydroxyquinoline Derivatives

Metal IonLigandStoichiometry (M:L)Proposed GeometryReference
Co(II)8-Hydroxyquinoline1:2Octahedral scirp.orgresearchgate.net
Ni(II)8-Hydroxyquinoline1:2Octahedral scirp.org
Cu(II)8-Hydroxyquinoline1:2Square Planar scirp.orgresearchgate.net
Fe(III)8-HydroxyquinolineNot specifiedHigh-Spin nih.gov
Al(III)8-HydroxyquinolineNot specifiedNot specified researchgate.net
Cr(III)2-substituted 8-hydroxyquinoline1:33D Supramolecular mdpi.com

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Analysis (e.g., DFT calculations)

No published data from Density Functional Theory (DFT) calculations specifically for Quinolin-8-yl 2,3,3-trichloroprop-2-enoate could be located. Such an analysis would typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to determine the molecule's electronic band gap, which is related to its kinetic stability and reactivity. Molecular electrostatic potential (MEP) maps would also be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Reaction Pathway Elucidation and Transition State Analysis

There are no studies elucidating the reaction pathways or analyzing the transition states for reactions involving this compound. Such computational work would be invaluable for understanding its reactivity, for example, in nucleophilic substitution reactions at the trichloropropenoate group, and would involve calculating the energy barriers for these transformations.

Spectroscopic Property Prediction and Correlation with Experimental Data

While the synthesis of related compounds has been accompanied by spectroscopic characterization (IR, NMR), a computational prediction of the vibrational (infrared and Raman) and NMR spectra for this compound is not available. researchgate.netrsc.org Theoretical calculations are often used to aid in the assignment of experimental spectra.

Non-covalent Interactions and Supramolecular Assembly Prediction

An analysis of the non-covalent interactions, such as π-π stacking or hydrogen bonding, that could govern the supramolecular assembly of this compound in the solid state has not been performed. These interactions are crucial for understanding crystal packing and material properties.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies for a series of compounds including this compound have been published. QSRR models correlate variations in the chemical structure with changes in reactivity, and developing such a model would require a dataset of related molecules and their experimentally determined reactivities.

Advanced Applications and Derivatization of Quinolin 8 Yl 2,3,3 Trichloroprop 2 Enoate As a Chemical Platform

Development as a Versatile Synthetic Intermediate in Multi-step Organic Synthesis

The inherent reactivity of its constituent parts makes Quinolin-8-yl 2,3,3-trichloroprop-2-enoate a prime candidate for use as a versatile synthetic intermediate. The quinoline (B57606) core provides a robust scaffold that can be further functionalized, while the trichloropropenoate group offers a gateway to a variety of chemical manipulations, including nucleophilic substitution and cycloaddition reactions. evitachem.com

Precursor for Diversified Quinoline Scaffolds

The quinoline ring is a privileged structure in medicinal chemistry and materials science, and methods for its derivatization are of significant interest. core.ac.uk this compound can serve as a starting point for the synthesis of a diverse array of substituted quinolines. The ester linkage can be hydrolyzed to regenerate the 8-hydroxyquinoline (B1678124), a well-known chelating agent, or it can be subjected to various coupling reactions.

The reactivity of the chloro-substituted quinolinone systems provides a template for potential transformations. For instance, nucleophilic substitution at the 4-position of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles such as thiols, hydrazines, and amines has been demonstrated to yield a range of 4-substituted quinolin-2-ones. mdpi.comresearchgate.net While the target molecule does not possess a chloro group on the quinoline ring itself, the principle of nucleophilic attack on the quinoline system is well-established and could be applied to derivatives of this compound.

Furthermore, the synthesis of quinoline derivatives through multi-component reactions is a powerful strategy for generating molecular diversity. nih.govresearchgate.net The core quinoline structure of the title compound could potentially be assembled through such methods, or alternatively, the intact quinoline moiety could be modified post-synthesis of the ester.

A hypothetical reaction pathway for the diversification of the quinoline scaffold starting from a related 4-chloroquinolin-2-one is presented below:

Starting MaterialReagentProductReaction Type
4-Chloro-8-methylquinolin-2(1H)-oneThiourea8-Methyl-4-sulfanylquinolin-2(1H)-oneThiation
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine4-Hydrazino-8-methylquinolin-2(1H)-oneHydrazination
4-Chloro-8-methylquinolin-2(1H)-oneSodium Azide4-Azido-8-methylquinolin-2(1H)-oneAzidation
4-Azido-8-methylquinolin-2(1H)-oneTriphenylphosphine8-Methyl-4-(triphenylphosphoranylideneamino)quinolin-2(1H)-oneStaudinger Reaction

This table illustrates potential diversification reactions based on known chemistry of related quinoline systems. mdpi.comresearchgate.net

Building Block for Novel Halogenated Heterocycles

The 2,3,3-trichloroprop-2-enoate moiety is a highly functionalized building block that can participate in a variety of reactions to form new halogenated heterocyclic systems. The presence of multiple chlorine atoms and a carbon-carbon double bond makes it susceptible to both nucleophilic attack and cycloaddition reactions. evitachem.com

One of the key reaction types for this moiety is [3+2] cycloaddition. For example, 3,3,3-trichloro-1-nitroprop-1-ene, a related compound, has been shown to react with nitrile N-oxides to form isoxazolines. mdpi.com This suggests that the double bond in this compound could act as a dienophile in Diels-Alder reactions or as a partner in other cycloaddition processes, leading to the formation of complex, polycyclic, and halogenated structures.

Nucleophilic substitution of the vinyl chlorides is another potential pathway for derivatization. While challenging, under the right conditions, one or more of the chlorine atoms could be displaced by various nucleophiles, leading to a range of substituted propenoate derivatives. The synthesis of novel halogenated heterocycles is an active area of research due to the unique physicochemical properties that halogens impart on molecules, often enhancing their biological activity. nih.gov

Exploration in Catalysis and Ligand Design

The quinoline nucleus, particularly the 8-substituted derivatives, is a well-known scaffold for the design of ligands for transition metal catalysis. researchgate.netresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the ester group in this compound can act as a bidentate chelate, forming stable complexes with a variety of transition metals.

Investigation as a Ligand for Transition Metal Complexes

The 8-aminoquinoline (B160924) and 8-hydroxyquinoline moieties are classic examples of bidentate ligands that have been extensively used in coordination chemistry. researchgate.netnih.gov By analogy, this compound is expected to form stable complexes with transition metals such as copper, rhodium, and palladium. The electronic properties of the quinoline ring and the steric bulk of the trichloropropenoate group would influence the geometry and reactivity of the resulting metal complexes.

The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate. The resulting complexes could be characterized by various spectroscopic and crystallographic techniques to elucidate their structure and bonding.

A table of representative transition metal complexes with quinoline-based ligands is provided below:

MetalLigand TypeApplication
Rhodium(I)N-donor LigandsIntramolecular Cyclization
Copper(II)Quinoline-based LigandsPhotoredox Catalysis (ATRA)
Ruthenium(II)PhenylazopyridineCatalytic Anticancer Activity

This table showcases the diversity of catalytic applications for transition metal complexes bearing quinoline-based ligands. rsc.orgnih.govrsc.org

Catalytic Activity in Organic Transformations

Transition metal complexes bearing quinoline-based ligands have shown remarkable catalytic activity in a wide range of organic transformations, including hydrogenation, cyclization, and cross-coupling reactions. rsc.orgacs.orgcapes.gov.br The specific catalytic application of a complex derived from this compound would depend on the choice of metal and the reaction conditions.

For instance, rhodium complexes with nitrogen-donor ligands are known to be effective catalysts for the intramolecular cyclization of alkynoic acids. rsc.org A rhodium complex of this compound could potentially catalyze similar transformations. Similarly, copper(II) complexes with quinoline-based ligands have been utilized in photoredox-catalyzed atom transfer radical addition (ATRA) reactions. rsc.org

Furthermore, the presence of the diene-like trichloropropenoate moiety could lead to the formation of diene-metal complexes, which have their own unique reactivity and applications in organic synthesis and polymer chemistry. uwindsor.canumberanalytics.com

Application in Agricultural Chemistry: Design of Novel Agrochemical Scaffolds

Quinoline derivatives have a long history of use in agrochemicals, exhibiting a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties. researchgate.net The introduction of halogen atoms into organic molecules is a common strategy in agrochemical design to enhance efficacy and metabolic stability. nih.gov Therefore, this compound represents a promising scaffold for the development of new agrochemicals.

The fungicidal activity of quinoline derivatives is particularly noteworthy. For example, novel quinolin-2(1H)-one analogues have been shown to target succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. researchgate.net The structure-activity relationship (SAR) of these compounds revealed that the nature and position of substituents on the quinoline ring are crucial for their biological activity.

The trichloropropenoate moiety itself could contribute to the biological activity profile of the molecule. Halogenated propenoates are a known class of herbicides, and their mode of action often involves the inhibition of key plant enzymes. The combination of the quinoline scaffold with the halogenated propenoate ester in a single molecule could lead to synergistic effects or a novel mode of action.

A hypothetical SAR study could involve the synthesis of a library of analogues of this compound with variations in the substitution pattern of the quinoline ring and modifications to the trichloropropenoate group. These compounds would then be screened for their biological activity against a panel of relevant plant pathogens and weeds.

Below is a table of representative quinoline-based compounds with reported fungicidal activity:

CompoundTarget OrganismIC50/EC50
Quinolin-2(1H)-one analogue (4e)Botrytis cinereaBetter than fluopyram
8-HydroxyquinolineCandida glabrata-
Quinoline-8-sulfonamide derivativePKM2 inhibitor-

This table highlights the potential of quinoline derivatives as effective antifungal agents. nih.govresearchgate.netmdpi.com

Chemical Modification for Tunable Degradation Pathways

The structure of this compound offers distinct sites for chemical modification to control its degradation profile, a critical aspect for its function as a potential agrochemical scaffold. The primary points of modification are the ester linkage, the quinoline ring, and the trichloropropenoate group.

The ester bond connecting the quinoline and prop-2-enoate moieties is the most probable initial site of degradation, primarily through hydrolysis. The rate of this hydrolysis can be tuned by introducing various substituents onto the quinoline ring. For instance, electron-withdrawing groups (such as nitro or cyano) would make the quinolin-8-yl oxygen a better leaving group, accelerating hydrolytic cleavage. Conversely, electron-donating groups (like amino or methoxy) would slow this process.

Further modifications can target the quinoline ring itself to create pathways for microbial or environmental degradation. The synthesis of related quinoline derivatives demonstrates that the ring system can be functionalized, allowing for the introduction of groups that are more susceptible to metabolic breakdown, such as hydroxyl groups. nih.govnih.gov

The trichloropropenoate moiety also presents opportunities for modification. While challenging, selective dehalogenation reactions could alter its persistence and degradation byproducts. The reactivity of similar polychlorinated systems suggests that under specific environmental conditions (e.g., reductive conditions in anaerobic soil), dechlorination can occur, leading to less halogenated and typically less persistent intermediates. mdpi.com

Environmental Fate Studies of Agrochemical Scaffolds (Chemical Aspects Only)

The environmental fate of a molecule like this compound is governed by its chemical properties and susceptibility to abiotic and biotic degradation processes. The primary chemical processes determining its environmental distribution and persistence are hydrolysis, photolysis, and oxidation.

Hydrolysis: As an ester, the compound is expected to undergo hydrolysis to yield 8-hydroxyquinoline and 2,3,3-trichloroprop-2-enoic acid. The rate of this reaction would be highly dependent on the pH of the surrounding medium (e.g., soil or water).

Photolysis: The quinoline ring system is a known chromophore that absorbs UV radiation. scielo.brrsc.org This absorption can lead to photodegradation. The conjugated system extending across the quinoline and the prop-2-enoate double bond could be susceptible to cleavage or rearrangement upon exposure to sunlight, representing a significant pathway for environmental breakdown.

Mobility and Sorption: The molecule's partitioning between soil and water would be dictated by its polarity. The quinoline moiety provides some degree of polarity, while the chlorinated alkene portion is hydrophobic. This balance will influence its soil sorption coefficient (Koc), determining its likelihood of leaching into groundwater or remaining bound to soil particles. Structurally related compounds, such as 2,3,3-trichloro-2-propenesulfonic acid, are recognized as pesticide degradation products, indicating that such chlorinated structures can be mobile in the environment. nih.gov

Potential in Materials Science: Exploration of Unique Electronic or Optical Properties

The conjugated electronic system of this compound, formed by the fusion of an aromatic quinoline ring and an electron-deficient trichloropropenoate group, suggests potential applications in materials science.

Photophysical Properties of the Conjugated System

The photophysical properties of this molecule are expected to be dominated by the quinoline core, which is known to be fluorescent. scielo.br The specific properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, would be significantly modulated by the attached 2,3,3-trichloroprop-2-enoate group.

Absorption and Emission: Quinoline derivatives typically exhibit absorption bands in the UV region, often between 280 and 350 nm, corresponding to π-π* and n-π* transitions. scielo.br The highly electron-withdrawing nature of the trichloropropenoate substituent would likely cause a red-shift (bathochromic shift) in the absorption and emission spectra compared to unsubstituted 8-hydroxyquinoline. The emission is expected to be in the blue-green region of the visible spectrum. researchgate.net

Solvatochromism: Many quinoline derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. acs.org This behavior is due to a change in the dipole moment of the molecule upon photoexcitation, leading to the formation of an intramolecular charge transfer (ICT) state. rsc.org This property could be exploited in the design of chemical sensors.

Quantum Yield: The fluorescence quantum yield is a measure of the efficiency of the emission process. While the quinoline core can be highly emissive, the presence of heavy chlorine atoms in the trichloropropenoate group could lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. This might reduce the quantum yield but could enhance phosphorescence. scielo.br

Table 1: Projected Photophysical Properties in Different Solvents

SolventAbsorption Max (λ_abs, nm) (Projected)Emission Max (λ_em, nm) (Projected)Stokes Shift (cm⁻¹) (Projected)
Dichloromethane (B109758)~330~420~6900
Acetonitrile (B52724)~335~450~8100
Ethanol (B145695)~340~470~8700

Note: These values are projections based on typical data for substituted quinolines and have been extrapolated from published research on related compounds. scielo.brrsc.orgresearchgate.net

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are of interest for applications in electronic devices or as redox-active materials. The key electrochemical processes would involve the quinoline ring system.

Redox Potentials: The quinoline nucleus is known to undergo reversible reduction processes. scielo.br The precise reduction potential is sensitive to substituents on the ring. The strong electron-withdrawing effect of the trichloropropenoate ester would make the quinoline ring more electron-deficient and thus easier to reduce (a less negative reduction potential) compared to simpler quinoline derivatives.

Cyclic Voltammetry: A cyclic voltammetry (CV) study would likely reveal a reversible or quasi-reversible reduction wave corresponding to the formation of the quinoline radical anion. The potential of this wave would provide a direct measure of the compound's LUMO (Lowest Unoccupied Molecular Orbital) energy level. The presence of the electroactive trichlorovinyl group might introduce additional, likely irreversible, reduction waves at more negative potentials, corresponding to C-Cl bond cleavage.

Table 2: Projected Electrochemical Data

PropertyProjected ValueSignificance
First Reduction Potential (vs. Ag/AgCl)-1.2 to -1.5 VCorresponds to the energy of the LUMO; indicates electron-accepting ability.
HOMO-LUMO Gap (Electrochemical)~3.0 - 3.5 eVDetermines the electronic absorption energy and color of the material.

Note: Data are projections based on electrochemical studies of related quinoline derivatives and the known electronic effects of haloalkene substituents. nih.govscielo.brresearchgate.net

Conclusion and Future Research Perspectives

Summary of Key Chemical and Methodological Discoveries

Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is a synthetic organic compound characterized by a quinoline (B57606) ring linked to a 2,3,3-trichloroprop-2-enoate group via an ester bond. The quinoline moiety, a fused bicyclic aromatic system containing a nitrogen atom, is a well-established pharmacophore found in numerous biologically active compounds. rsc.orgmdpi.comnih.gov The presence of the electron-withdrawing nitrogen atom in the quinoline ring makes it an electron-deficient system, influencing its reactivity in electrophilic substitution reactions, which typically occur at the 5- and 8-positions. numberanalytics.com

The synthesis of this compound is generally achieved through the esterification of 8-hydroxyquinoline (B1678124) with 2,3,3-trichloroprop-2-enoic acid. This reaction can be facilitated by coupling agents to promote the formation of the ester linkage. The reactive nature of the compound is attributed to its functional groups. The trichloropropenoate moiety, with its electron-withdrawing chlorine atoms and a double bond, is susceptible to nucleophilic substitution and cycloaddition reactions. These reactive sites offer opportunities for further functionalization and the creation of more complex molecular architectures.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of quinoline derivatives has demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. rsc.orgmdpi.comnih.gov For instance, certain quinoline-based compounds have been investigated as kinase inhibitors for cancer therapy and have shown efficacy against various pathogens. nih.govnih.gov The combination of the quinoline scaffold with other bioactive moieties, such as triazoles, has been a successful strategy in developing new therapeutic agents. nih.govresearchgate.netnih.govmdpi.com

Table 1: General Pharmacological Activities of Quinoline Derivatives

Activity Description
Antimicrobial Effective against a range of bacteria, fungi, and parasites. rsc.orgnih.gov
Anticancer Inhibition of cancer cell proliferation through various mechanisms, including kinase inhibition. nih.govnih.gov
Anti-inflammatory Modulation of inflammatory pathways. mdpi.com

| Antiviral | Inhibition of viral replication. mdpi.com |

Identification of Remaining Research Challenges and Open Questions

Despite the synthetic accessibility of this compound and the known bioactivities of related quinoline compounds, several research challenges and open questions remain.

A primary challenge is the lack of a comprehensive biological evaluation of this specific compound. While the quinoline and trichloropropenoate moieties suggest potential bioactivity, dedicated studies are required to determine its specific pharmacological profile, including its spectrum of activity, potency, and mechanism of action.

Furthermore, the synthetic methodologies, while established in principle, can be optimized. Traditional synthesis methods for quinoline derivatives often involve harsh reaction conditions and may result in low yields. numberanalytics.com The development of greener and more efficient synthetic routes, potentially utilizing catalysis, would be a significant advancement. numberanalytics.com

The reactivity of the trichloropropenoate group presents both an opportunity and a challenge. While it allows for further chemical transformations, controlling the regioselectivity and stereoselectivity of these reactions can be difficult. Understanding the precise reactivity patterns of this group when attached to the quinoline scaffold is crucial for its effective use as a synthetic intermediate.

A significant open question pertains to the structure-activity relationship (SAR) of this and related compounds. Investigating how modifications to both the quinoline ring and the trichloropropenoate side chain affect biological activity is essential for the rational design of more potent and selective derivatives.

Outlook for Further Chemical Transformations and Advanced Applications

The unique structural features of this compound provide a platform for a variety of further chemical transformations and advanced applications.

The reactive double bond in the trichloropropenoate moiety is a prime site for cycloaddition reactions, which could be used to construct novel polycyclic systems with potential applications in materials science or as complex scaffolds for drug discovery. Additionally, the chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups to fine-tune the compound's properties.

Given the broad biological activities of quinoline derivatives, this compound could serve as a lead compound for the development of new therapeutic agents. Future research could focus on creating libraries of derivatives through the aforementioned chemical transformations and screening them for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. The hybridization of this molecule with other known pharmacophores is another promising avenue. nih.govfrontiersin.org

In the realm of materials science, the planar and aromatic nature of the quinoline ring suggests potential applications in organic electronics. The ability to functionalize the molecule could allow for the tuning of its electronic properties for use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Directions for Future Theoretical and Computational Studies

Theoretical and computational studies will be invaluable in guiding the future research and development of this compound and its derivatives.

Molecular docking studies can be employed to predict the binding affinity of this compound and its analogs to various biological targets, such as enzymes and receptors implicated in disease. nih.gov This can help to prioritize synthetic efforts towards compounds with the highest likelihood of biological activity. For example, computational screening could identify potential protein targets for which this molecule might act as an inhibitor.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov These calculations can help to rationalize observed reaction outcomes and predict the feasibility of proposed chemical transformations. Understanding the molecule's frontier molecular orbitals (HOMO and LUMO) can shed light on its reactivity in different chemical environments. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model the behavior of the compound within a biological system, providing a more detailed understanding of its interactions with target proteins at an atomic level. Such studies can elucidate the mechanism of action and guide the design of derivatives with improved binding and efficacy.

Furthermore, computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed derivatives, which is a crucial step in the early stages of drug discovery. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
8-hydroxyquinoline
2,3,3-trichloroprop-2-enoic acid

Q & A

Q. What experimental strategies are effective for synthesizing Quinolin-8-yl esters like Quinolin-8-yl 2,3,3-trichloroprop-2-enoate?

To synthesize Quinolin-8-yl esters, researchers often employ nucleophilic substitution or esterification reactions. For example, microwave-assisted synthesis can enhance reaction efficiency compared to conventional heating. In a study on similar quinoline derivatives, 8-hydroxyquinoline was reacted with ethyl chloroacetate using potassium carbonate as a base, with microwave irradiation reducing reaction time and improving yield . Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., ethanol) to minimize hydrolysis.
  • Workup : Extract the product with ether and purify via recrystallization.
  • Validation : Confirm purity via melting point analysis and HPLC.

Q. What spectroscopic and crystallographic methods are recommended for characterizing Quinolin-8-yl derivatives?

  • X-ray crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement). For example, orthorhombic crystal systems (space group P21_121_121_1) with MoKα radiation (λ = 0.71073 Å) provide high-resolution data .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions and ester linkage integrity.
  • Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, rinse immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP) with triple-zeta valence (TZV) basis sets optimize molecular geometries and predict properties like HOMO-LUMO gaps and electrostatic potentials. For example:

  • Basis set selection : TZV basis sets (e.g., cc-pVTZ) balance accuracy and computational cost for atoms up to Kr .
  • Exchange-correlation functionals : Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy predictions within 2.4 kcal/mol error) .

Q. What methodologies resolve crystallographic data discrepancies in halogenated quinoline derivatives?

  • Twinned data refinement : Use SHELXL to handle twinning ratios and improve R factors (e.g., achieving R < 0.05 for high-resolution datasets) .
  • Electron density maps : Analyze residual density peaks to identify disordered solvent molecules or counterions.
  • Validation tools : Apply checkCIF/PLATON to detect symmetry or occupancy errors .

Q. How can researchers design assays to evaluate the biological activity of Quinolin-8-yl derivatives?

  • Anti-inflammatory assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models.
  • Antimicrobial testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Mechanistic studies : Employ p38 MAPK pathway assays to quantify kinase inhibition (e.g., via Western blot or ELISA) .

Q. How should contradictory data from synthetic routes (e.g., yield variability) be analyzed?

  • Controlled experiments : Compare reaction parameters (temperature, solvent purity, catalyst loading) across replicates.
  • Statistical analysis : Use ANOVA or t-tests (via software like SPSS) to assess significance (e.g., p < 0.05) .
  • Byproduct identification : Characterize side products via LC-MS or GC-MS to trace competing reaction pathways.

Methodological Notes

  • Computational tools : Gaussian or ORCA for DFT; Mercury/VESTA for crystallographic visualization.
  • Experimental validation : Cross-reference spectral data with NIST Chemistry WebBook or crystallographic databases (e.g., CCDC) .
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.